4-NITROANILINE-UL-14C
Description
Properties
CAS No. |
104810-17-5 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
168.15214 |
Synonyms |
4-nitroaniline-al-14c |
Origin of Product |
United States |
Synthesis and Radiolabeling Methodologies of 4 Nitroaniline Ul 14c
The synthesis of 4-nitroaniline (B120555) uniformly labeled with Carbon-14 (B1195169) (4-nitroaniline-UL-14C) involves standard organic synthesis procedures adapted to incorporate the radioisotope. The designation "UL-14C" signifies that the Carbon-14 atoms are uniformly distributed throughout the benzene (B151609) ring of the molecule. This is achieved by utilizing a precursor that is already uniformly labeled in its aromatic ring.
A common laboratory synthesis route for non-radiolabeled 4-nitroaniline begins with aniline (B41778). wikipedia.org The process involves a multi-step sequence:
Protection of the Amino Group: The amino group (-NH₂) of aniline is highly activating and ortho-, para-directing. To prevent side reactions and control the position of nitration, the amino group is first protected, typically by acetylation with acetic anhydride (B1165640) to form acetanilide (B955). wikipedia.orgmagritek.com
Electrophilic Aromatic Substitution (Nitration): The acetanilide is then treated with a nitrating mixture, usually a combination of nitric acid and sulfuric acid. This introduces a nitro group (-NO₂) onto the benzene ring. The acetylated amino group directs the substitution primarily to the para position, yielding p-nitroacetanilide. magritek.com A smaller amount of the ortho isomer is also formed and must be separated. wikipedia.org
Deprotection: The final step is the hydrolysis of the p-nitroacetanilide, typically by heating with an acid, to remove the acetyl group and restore the free amino group, yielding the final product, 4-nitroaniline. magritek.com
For the synthesis of This compound , this same pathway is employed, with the critical difference being the use of aniline-[UL-14C] as the starting material. The uniformly labeled aniline ensures that the resulting 4-nitroaniline product carries the 14C label throughout its benzene ring structure.
An alternative industrial production method involves the amination of 4-nitrochlorobenzene using ammonia. wikipedia.org To produce the radiolabeled variant via this route, 4-nitrochlorobenzene-[UL-14C] would be the required starting material.
Quality Control and Radiochemical Characterization of 4 Nitroaniline Ul 14c
Rigorous quality control is essential to verify the identity, purity, and radioactive properties of the synthesized 4-nitroaniline-UL-14C. This involves a suite of analytical techniques to determine its chemical and radiochemical purity, as well as its specific activity.
The final product is typically analyzed for several key parameters to ensure it meets the standards for research use. dtic.mil These analyses confirm that the radioactivity is associated with the correct chemical compound and that impurities are below acceptable limits.
Quality Control Methods
A combination of chromatographic techniques is used to assess the purity of the radiolabeled compound. These methods separate the target compound from any unreacted precursors, by-products, or decomposition products.
| Method | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | To determine radiochemical purity by separating the labeled compound from impurities. Radio-HPLC systems incorporate a radioactivity detector to specifically quantify the 14C-labeled components. | europa.eursc.org |
| Thin-Layer Chromatography (TLC) | A complementary method to HPLC for assessing radiochemical purity. The distribution of radioactivity on the TLC plate is often analyzed using a TLC-radio-scanner or autoradiography. | dtic.mileuropa.eu |
| Mass Spectrometry (MS) | Used to confirm the molecular weight and structure of the non-labeled compound, which supports the identity of the synthesized radiolabeled product. | dtic.mil |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to confirm the chemical structure of the non-labeled analogue. | dtic.mil |
In research settings, the radiochemical purity of 14C-labeled 4-nitroaniline (B120555) has been verified to be greater than 97% using both HPLC and TLC. europa.eu
Radiochemical Characteristics
The specific radioactive properties of the compound are precisely measured and reported. These characteristics are crucial for experimental design and data interpretation.
| Parameter | Value | Reference |
| Radionuclide | Carbon-14 (B1195169) (C-14) | hartmann-analytic.deamerigoscientific.com |
| Specific Activity | 50-80 mCi/mmol (1.85-2.96 GBq/mmol) | hartmann-analytic.deamerigoscientific.com |
| Radioactive Concentration | 1 mCi/ml | hartmann-analytic.de |
| Storage Solution | Ethanol | hartmann-analytic.deamerigoscientific.com |
Advanced Analytical Techniques for 4 Nitroaniline Ul 14c and Its Research Products
Radiometric Detection and Quantification Methods
Radiometric methods are the cornerstone of studies involving radiolabeled compounds, as they directly measure the radioactive emissions from the 14C isotope.
Liquid Scintillation Counting (LSC) is a widely utilized and robust technique for quantifying the total radioactivity in a sample. diva-portal.org The fundamental principle involves dissolving or suspending the sample containing 4-NITROANILINE-UL-14C in a "cocktail" of an organic solvent and a scintillator (solute). researchgate.net The beta particles emitted by the decay of 14C transfer energy to the solvent molecules, which in turn excites the scintillator molecules. diva-portal.orgresearchgate.net As the scintillator molecules return to their ground state, they emit photons of light. researchgate.net These light flashes are detected and converted into electrical pulses by photomultiplier tubes (PMTs), and the number of pulses is proportional to the amount of radioactivity in the sample. diva-portal.org
LSC is highly efficient for detecting the low-energy beta emissions of 14C. diva-portal.org It is frequently employed for quantifying radioactivity in a variety of sample matrices, including aqueous solutions, urine, and extracts from soil or biological tissues. harvard.edumednexus.org For instance, direct counting of aqueous samples in a scintillation cocktail is a common screening method. mdpi.com In environmental monitoring, wipe tests from surfaces are analyzed using LSC to detect potential contamination. harvard.edu
A key consideration in LSC is "quenching," a process where the energy transfer is inhibited, leading to a reduction in light output and an underestimation of radioactivity. Quenching can be caused by colored substances or chemicals in the sample. Modern liquid scintillation counters incorporate methods to correct for quenching, such as the Transformed Spectral Index of the External Standard (tSIE), which uses an external gamma source to measure the degree of quenching and apply a correction factor to determine the true activity. mednexus.org
Table 1: LSC Detection Limits for 14C in Various Sample Matrices This table presents typical detection limits achievable with Liquid Scintillation Counting for different environmental sample preparation methods.
| Sample Type | Preparation Method | Sample Volume/Mass | Detection Limit (mBq) | Source |
| Water | Direct Counting | 10 mL | 20 | mdpi.com |
| Water | Bubbling & CO₂ Absorption | 100 mL | 14 | mdpi.com |
| Air | Bubbling & CO₂ Absorption | 2.6 m³ | 14 | mdpi.com |
| Solid | Combustion | 0.25 g | 17.5 | mdpi.com |
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring long-lived radioisotopes like 14C, offering sensitivity levels that are orders of magnitude greater than decay-counting methods like LSC. openmedscience.comnih.gov Originally developed for radiocarbon dating, AMS has been adapted for biomedical and environmental sciences due to its ability to quantify isotopes at attomolar (10⁻¹⁸ mol) concentrations. openmedscience.comlibretexts.org
Unlike LSC, which counts the small fraction of atoms that decay during the measurement period, AMS counts nearly all of the 14C atoms in a sample. nih.gov The process involves converting the sample material (e.g., an isolated metabolite of 4-nitroaniline) to graphite (B72142). radiocarbon.com This graphite is then ionized, and the resulting negative ions are accelerated to mega-electron-volt (MeV) energies in a tandem accelerator. libretexts.org At these high energies, interfering isobars (atoms of other elements with the same mass, like ¹⁴N) and molecular ions are effectively destroyed or separated, allowing for the unambiguous detection and counting of ¹⁴C ions. libretexts.orgradiocarbon.com
The ultra-high sensitivity of AMS allows for studies using microdoses or environmentally relevant concentrations of this compound. openmedscience.comworldscientific.com This is particularly valuable in human ADME (Absorption, Distribution, Metabolism, and Excretion) studies and in tracking the fate of environmental contaminants at part-per-trillion levels. nih.govnih.gov By coupling AMS with separation techniques like HPLC, researchers can quantify metabolites present at extremely low concentrations, which would be undetectable by conventional radiodetection. pharmaron.compharmaron.com
Table 2: Comparison of LSC and AMS for 14C Detection This table highlights the key differences in sensitivity and sample requirements between the two radiometric techniques.
| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) | Source(s) |
| Principle | Counts radioactive decays | Directly counts isotope atoms | diva-portal.orgnih.gov |
| Sensitivity | Nanocuries (nCi) to Picocuries (pCi) | Attomoles (amol) to Zeptomoles (zmol) | harvard.eduopenmedscience.comresearchgate.net |
| Detection Limit | ~10⁻¹² g of ¹⁴C | ~10⁻¹⁵ g of ¹⁴C | libretexts.org |
| Sample Size | Milligrams to grams | Micrograms to milligrams | radiocarbon.compharmaron.com |
| Interference | Chemical and color quenching | Isobaric (¹⁴N) and molecular ions (eliminated by high energy) | libretexts.org |
| Application | Routine quantification, high-dose studies | Ultra-trace analysis, microdosing, low-dose environmental studies | worldscientific.compharmaron.com |
Liquid Scintillation Counting (LSC) for Isotope Quantification
Chromatographic Separations in Radiolabeled Compound Analysis
Chromatography is essential for separating the parent this compound from its various research products (metabolites and degradants) in complex biological or environmental matrices. Coupling these separation techniques with radiodetection allows for the specific analysis of only the ¹⁴C-containing molecules.
High-Performance Liquid Chromatography (HPLC) is a primary tool for separating non-volatile or thermally unstable compounds like 4-nitroaniline (B120555) and its metabolites from complex mixtures. nih.govcdc.gov In studies with this compound, the HPLC system is connected in-line with a radiodetector. As the separated compounds elute from the HPLC column, they pass through the detector, which measures the radioactivity of each component in real-time. This generates a radiochromatogram, where each peak corresponds to a ¹⁴C-labeled compound. researchgate.net
This setup is crucial for metabolite profiling. pharmaron.com For example, a study on the metabolism of 4-nitroaniline in rat liver microsomes used HPLC to isolate the principal metabolite, which was then identified. nih.gov When using the ¹⁴C-labeled analog, the radiochromatogram would directly show the distribution of radioactivity among the parent compound and all its metabolites, simplifying the process of tracking the metabolic fate. The fractions corresponding to each radioactive peak can be collected for further analysis, such as structural identification by mass spectrometry or quantification by LSC. pharmaron.com Chiral HPLC methods can also be employed to investigate whether any enantiomerization or racemization of metabolites occurs. fao.org
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile or semi-volatile compounds. epa.gov While 4-nitroaniline itself can be analyzed by GC, this technique is particularly useful for identifying more volatile degradation products or derivatives. epa.govnih.gov EPA Method 8131, for instance, provides conditions for the analysis of 4-nitroaniline using capillary GC columns. epa.gov
For the analysis of radiolabeled species like those derived from this compound, the GC effluent can be directed to a specialized radiodetector. A common approach involves combusting the eluting compounds in an oxidation furnace to convert the ¹⁴C-labeled analytes into [¹⁴C]CO₂, which is then measured by a proportional gas counter. Alternatively, the [¹⁴C]CO₂ can be trapped and subsequently quantified by LSC. oup.com This allows for the creation of a radiochromatogram similar to that in HPLC, providing quantitative information on the volatile radiolabeled components in the sample. The separation of structural isomers, which can be challenging, is a key strength of high-resolution capillary GC. lcms.czresearchgate.net
Table 3: GC Retention Times for 4-Nitroaniline on Different Capillary Columns Data from EPA Method 8131, illustrating typical chromatographic performance for the parent compound.
| Compound | Column Type | Retention Time (minutes) | Source |
| 4-Nitroaniline | SE-54 fused silica (B1680970) capillary | 15.65 | epa.gov |
| 4-Nitroaniline | SE-30 fused silica capillary | 16.32 | epa.gov |
High-Performance Liquid Chromatography (HPLC) Coupled with Radiodetection
Mass Spectrometry for Metabolite and Degradation Product Identification
While radiometric and chromatographic techniques can quantify and separate radiolabeled compounds, Mass Spectrometry (MS) is the definitive tool for elucidating their chemical structures. By providing precise mass-to-charge ratio (m/z) information and characteristic fragmentation patterns, MS enables the unambiguous identification of unknown metabolites and degradation products of this compound.
MS is almost always coupled with a chromatographic separation step (LC-MS or GC-MS). As analyte peaks elute from the chromatograph, they are ionized and analyzed by the mass spectrometer. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite, confirming, for example, the addition of an oxygen atom during a hydroxylation reaction.
In a study of 4-nitroaniline metabolism, HPLC was used for separation, and the resulting metabolite was characterized by its mass spectrum, which confirmed its identity as 2-amino-5-nitrophenol. nih.gov Tandem Mass Spectrometry (MS/MS) provides further structural detail by selecting a specific metabolite ion, fragmenting it, and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint to confirm the identity of the metabolite. nih.gov The presence of the ¹⁴C label itself does not typically interfere with mass spectral interpretation but serves to guide the analysis, as researchers can focus on the components previously identified as radioactive by HPLC-radiodetection.
High-Resolution Mass Spectrometry (HRMS) in Conjunction with Radiodetection
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of radiolabeled compounds, offering high accuracy and sensitivity. mdpi.com When coupled with a radiodetector, such as a flow-through liquid scintillation counter, it provides a dual-detection system that is exceptionally effective for identifying and quantifying metabolites and degradation products of 4-NITROANILINE-UL-¹⁴C.
The primary advantage of this combination is the ability to distinguish between ¹⁴C-containing compounds and the background matrix. The radiodetector provides a signal for any eluting peak containing the ¹⁴C label, which then triggers targeted acquisition by the HRMS instrument. This approach ensures that mass spectral data is acquired specifically for the compounds of interest, even at very low concentrations. researchgate.net
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide accurate mass measurements with errors of less than 5 ppm. americanpharmaceuticalreview.com This level of accuracy allows for the determination of elemental compositions for the parent compound and its metabolites, significantly narrowing down the possibilities for their chemical structures. americanpharmaceuticalreview.com
Table 1: Hypothetical HRMS Data for Potential Metabolites of this compound
| Compound | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Elemental Composition |
| 4-Nitroaniline-¹⁴C₆ | 144.0512 | 144.0510 | -1.4 | ¹⁴C₆H₆N₂O₂ |
| 4-Acetamidophenol-¹⁴C₆ | 157.0719 | 157.0715 | -2.5 | ¹⁴C₆H₉NO₂ |
| 4-Aminophenol-¹⁴C₆ | 115.0607 | 115.0605 | -1.7 | ¹⁴C₆H₇NO |
This table presents hypothetical data to illustrate the capabilities of HRMS.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is an indispensable technique for the structural elucidation of unknown compounds. nih.gov In the context of 4-NITROANILINE-UL-¹⁴C research, MS/MS is used to fragment the ions of potential metabolites, providing characteristic fragmentation patterns that serve as fingerprints for their identification. nih.gov
The process involves selecting a precursor ion (the molecular ion of a potential metabolite) and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov The resulting product ions are then analyzed to piece together the structure of the original molecule.
For nitroaromatic compounds like 4-nitroaniline, characteristic fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (NO). nih.govnih.gov The fragmentation patterns are influenced by the position of substituents on the aromatic ring. nih.gov The presence of the ¹⁴C label does not alter the fragmentation chemistry but ensures that the analyzed fragments originate from the parent compound.
Table 2: Common MS/MS Fragmentation Patterns for Nitroaromatic Compounds
| Precursor Ion | Characteristic Neutral Loss | Product Ion | Significance |
| [M+H]⁺ | NO₂ | [M+H-46]⁺ | Loss of the nitro group |
| [M-H]⁻ | NO | [M-H-30]⁻ | Loss of a nitro radical |
| [M-H]⁻ | H₂O | [M-H-18]⁻ | Loss of water (from hydroxylated metabolites) |
This table is based on established fragmentation behaviors of nitroaromatic compounds. nih.govnih.govcore.ac.uk
By comparing the MS/MS spectra of suspected metabolites with those of reference standards or with fragmentation databases, researchers can confidently identify the structures of the transformation products of 4-NITROANILINE-UL-¹⁴C.
Spectroscopic Approaches for Characterization of Radiolabeled Species
While mass spectrometry is a primary tool, spectroscopic techniques provide complementary information for the comprehensive characterization of radiolabeled species.
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, can be used to identify functional groups present in the isolated metabolites of 4-NITROANILINE-UL-¹⁴C. For instance, the presence of a nitro group gives rise to characteristic stretching vibrations. researchgate.net Changes in the IR spectrum compared to the parent compound can indicate metabolic transformations such as reduction of the nitro group or hydroxylation of the aromatic ring.
Ultraviolet-Visible (UV-Vis) spectroscopy is another useful technique. The chromophore of 4-nitroaniline results in a distinct UV-Vis absorption spectrum. researchgate.net Alterations to this chromophore due to metabolic processes will lead to shifts in the absorption maximum, providing evidence of structural changes.
Nuclear Magnetic Resonance (NMR) spectroscopy, although less sensitive than mass spectrometry, provides definitive structural information. mdpi.com For ¹⁴C-labeled compounds, while the ¹⁴C nucleus itself is not typically observed in standard NMR experiments, ¹H and ¹³C NMR can provide detailed information about the chemical environment of the atoms in the molecule, allowing for unambiguous structure determination of isolated metabolites in sufficient quantities.
Table 3: Spectroscopic Data for 4-Nitroaniline
| Technique | Observed Feature | Wavenumber/Wavelength |
| FTIR | N-H stretching | 3350-3480 cm⁻¹ |
| FTIR | C=C stretching | 1570 cm⁻¹ |
| UV-Vis | Absorption Maximum (in water) | ~380 nm |
This data is based on published spectra for 4-nitroaniline. researchgate.netresearchgate.net
The integrated use of these advanced analytical techniques provides a robust framework for the comprehensive analysis of 4-NITROANILINE-UL-¹⁴C and its research products, enabling a thorough understanding of its metabolic and environmental fate.
Disposition and Biotransformation in Non Human Biological Systems
Absorption and Distribution in Animal Models (e.g., Rodents)
Studies in rodent models, particularly rats, have demonstrated that 4-nitroaniline (B120555) is readily absorbed and distributed throughout the body. Following administration, the compound does not show a marked affinity for any specific tissue. nih.govnih.gov
Following oral or intravenous administration in male F-344 rats, 14C-labeled 4-nitroaniline is rapidly distributed to various tissues. nih.gov The clearance of radioactivity from these tissues follows a two-component decay curve, indicating a rapid initial distribution phase followed by a slower elimination phase. nih.govplos.org Within a short period, the concentration of 4-nitroaniline-derived radioactivity decreases significantly across most tissues. For instance, within 7 hours, the total body burden of radioactivity was reduced to approximately 5%, with no signs of significant bioaccumulation in any particular tissue.
Table 1: Time-Dependent Distribution of 4-Nitroaniline-UL-14C in Rats This table is interactive. Click on the headers to sort the data.
| Time Post-Administration | Key Findings | Reference |
|---|---|---|
| 2 hours | 75% to 81% of administered radioactivity excreted in the urine. | uzh.ch |
| 4 hours | ~19% of administered radioactivity excreted in the bile. | uzh.ch |
| 7 hours | Total body burden of radioactivity reduced to ~5%. |
The whole-body clearance of this compound in rats is rapid. nih.govnih.gov The whole-body half-life of the compound is estimated to be approximately one hour. nih.govplos.org The clearance of radioactivity from the blood has been described by a two-component exponential decay curve, with calculated half-lives of 0.8 and 16.6 hours for the two phases. uzh.ch The vast majority of the administered dose is cleared from the body within three days, primarily through excretion in the urine and to a lesser extent in the feces. nih.gov
Time-Dependent Tissue Distribution Patterns
Metabolic Pathways and Metabolite Identification in In Vitro Systems
In vitro studies, primarily using rat liver microsomes, have been instrumental in elucidating the metabolic pathways of 4-nitroaniline. The metabolism of 4-nitroaniline is a critical detoxification process, involving several key enzymatic reactions.
One of the primary metabolic pathways for 4-nitroaniline is the reduction of its nitro group. uzh.ch This bioreduction leads to the formation of 1,4-diaminobenzene (also known as p-phenylenediamine). uzh.ch In studies with male albino rats, this metabolite accounted for a significant portion (26%) of the radioactivity found in the urine. uzh.ch The process of nitroreduction is a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and finally the amino group. This reaction is catalyzed by various nitroreductases.
C-oxidation, specifically hydroxylation of the aromatic ring, is a major metabolic route for 4-nitroaniline. uzh.ch The principal metabolite formed through this pathway is 2-hydroxy-4-nitroaniline (also referred to as 2-amino-5-nitrophenol). nih.govuzh.ch This reaction is catalyzed by the cytochrome P-450 enzyme system in liver microsomes and requires NADPH. nih.gov Studies have shown that pretreatment of rats with phenobarbital (B1680315) or 3-methylcholanthrene (B14862) can increase the rate of conversion to 2-hydroxy-4-nitroaniline, indicating the involvement of inducible cytochrome P-450 isozymes. nih.gov This metabolite has been found to constitute about 43% of the radioactivity in the urine of rats administered 14C-4-nitroaniline. uzh.ch
N-oxidation of the amino group represents another metabolic pathway for 4-nitroaniline. This process leads to the formation of 4-nitrophenylhydroxylamine. uzh.ch This particular metabolite is noted for its toxicological significance. uzh.ch In vitro incubations have also identified the formation of N-acetyl-4-nitroaniline, indicating that N-acetylation can also occur. uzh.ch
Table 2: Major Metabolites of 4-Nitroaniline Identified in In Vitro Systems This table is interactive. You can filter the data by pathway.
| Metabolic Pathway | Metabolite | System Studied | Reference |
|---|---|---|---|
| Nitro Group Reduction | 1,4-Diaminobenzene | Male Albino Rats (in vivo) | uzh.ch |
| C-Oxidation | 2-Hydroxy-4-nitroaniline | Rat Liver Microsomes | nih.govuzh.ch |
| N-Oxidation | 4-Nitrophenylhydroxylamine | In Vitro | uzh.ch |
Conjugation Reactions (e.g., Sulfate (B86663) Conjugates, Acetylation)
Biliary Excretion and Enterohepatic Circulation in Animal Models
Biliary excretion plays a significant role in the disposition of 4-nitroaniline in animal models, suggesting the occurrence of enterohepatic circulation. In male F-344 rats with cannulated bile ducts, approximately 19% of the administered radioactivity from intravenous ¹⁴C-4-nitroaniline was excreted in the bile within four hours. uzh.ch This finding points towards the potential for metabolites excreted in the bile to be reabsorbed in the intestine and returned to the liver for further metabolism or excretion, a process known as enterohepatic circulation. nih.govuzh.ch The presence of a significant portion of metabolites in the feces further supports the role of biliary excretion. nih.govuzh.ch
Enzymatic Biotransformation Mechanisms
The biotransformation of 4-nitroaniline is mediated by specific enzyme systems, primarily nitroreductases and hydroxylases.
Role of Nitroreductases in 4-Nitroaniline Metabolism
Nitroreductases are crucial in the initial steps of 4-nitroaniline metabolism. These enzymes, found in various organisms including gut microbiota and mammalian cells, catalyze the reduction of the nitro group. nih.govoup.comoup.com This reduction is a multi-step process, sequentially forming nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov The formation of the amino derivative, p-phenylenediamine, is a key metabolic step observed in rats. uzh.ch The activity of these enzymes can be influenced by factors such as the presence of flavin mononucleotide, which can facilitate nitro reduction. uzh.ch
Hydroxylase Activity in Metabolic Transformations
Hydroxylase enzymes, particularly cytochrome P-450, are involved in the oxidative metabolism of 4-nitroaniline. In rat liver microsomes, the primary metabolic transformation is the C-hydroxylation of the aromatic ring to form 2-hydroxy-4-nitroaniline. dguv.denih.gov This reaction is dependent on NADPH and molecular oxygen, and it is inhibited by classic cytochrome P-450 inhibitors. nih.gov Studies have shown that pretreatment of rats with phenobarbital or 3-methylcholanthrene, known inducers of cytochrome P-450, can increase the rate of 2-hydroxy-4-nitroaniline formation by two-fold and four-fold, respectively. nih.gov This highlights the central role of the cytochrome P-450 system in the hydroxylation of 4-nitroaniline.
Comparative Disposition Across Different Non-Human Biological Matrices
Following administration, this compound is rapidly distributed throughout various tissues in non-human models. In male F-344 rats, the highest concentrations of radioactivity were observed within 15 minutes of intravenous administration in tissues such as the kidney and muscle. ornl.gov However, the compound does not show a marked affinity for any particular tissue and is cleared rapidly. nih.gov By the 24-hour mark, tissue samples contained only very low amounts of radioactivity. ornl.gov
The primary route of excretion is via the urine, with 75% to 81% of the administered dose being eliminated through this pathway in male F-344 rats within 72 hours. ornl.govuzh.ch Fecal excretion accounts for a smaller but significant portion, around 13% of the dose in the same timeframe. ornl.govuzh.ch The rapid metabolism and excretion, with a whole-body half-life of approximately one hour in rats, suggest a low potential for bioaccumulation in animal tissues. nih.govornl.gov
The table below provides a comparative overview of 4-nitroaniline disposition in different non-human biological matrices.
| Biological Matrix | Finding | Animal Model | Reference |
| Urine | 75-81% of administered dose excreted within 72 hours. ornl.govuzh.ch | Male F-344 rats | ornl.govuzh.ch |
| Feces | 13% of administered dose excreted within 72 hours. ornl.govuzh.ch | Male F-344 rats | ornl.govuzh.ch |
| Bile | ~19% of administered radioactivity excreted within 4 hours. uzh.ch | Male F-344 rats | uzh.ch |
| Tissues (general) | Rapid distribution with no marked affinity for any particular tissue. nih.gov | Male F-344 rats | nih.gov |
| Kidney | High initial concentration of radioactivity. ornl.gov | Male F-344 rats | ornl.gov |
| Muscle | High initial concentration of radioactivity. ornl.gov | Male F-344 rats | ornl.gov |
Environmental Fate and Degradation Pathways of Radiolabeled 4 Nitroaniline
Abiotic Transformation Processes
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For 4-nitroaniline (B120555), these processes primarily include reactions driven by light and atmospheric oxidants.
4-nitroaniline is susceptible to direct photolysis from sunlight as it absorbs light at wavelengths greater than 290 nm. nih.gov Its degradation can be significantly accelerated through photocatalysis, a process where a semiconductor, such as titanium dioxide (TiO₂), is activated by solar or artificial UV radiation to generate highly reactive species that break down the organic molecule. researchgate.netresearchgate.net Studies have demonstrated the effectiveness of photocatalytic degradation (PCD) of 4-nitroaniline in aqueous suspensions of TiO₂ under both natural sunlight and artificial UV lamps. researchgate.netjournals.co.za
During the photochemical degradation of 4-nitroaniline, several intermediate products are formed before its complete mineralization. The use of analytical techniques like High-Performance Liquid Chromatography (HPLC) has enabled the identification of these transient compounds. Key identified intermediates include p-aminophenol, p-benzoquinone, and hydroquinone. researchgate.netjournals.co.zataylorfrancis.com Other decomposition products that have been detected in studies involving TiO₂-UV light and the photo-Fenton reaction are nitrobenzene, resorcinol, and oxalic acid. taylorfrancis.com
| Intermediate Compound | Detection Method | Reference Process |
|---|---|---|
| p-Aminophenol | HPLC | Photocatalysis (TiO₂) |
| p-Benzoquinone | HPLC, GC/MS | Photocatalysis (TiO₂), Photo-Fenton |
| Hydroquinone | HPLC, GC/MS | Photocatalysis (TiO₂), Photo-Fenton |
| Nitrobenzene | GC/MS | Photo-Fenton, Photocatalysis (TiO₂) |
| Resorcinol | GC/MS | Photo-Fenton, Photocatalysis (TiO₂) |
| Oxalic acid | HPLC | Photo-Fenton, Photocatalysis (TiO₂) |
The kinetics of 4-nitroaniline's photocatalytic degradation are often described by a pseudo-first-order model according to the Langmuir-Hinshelwood mechanism. researchgate.netsid.ir This model considers the adsorption of the substrate onto the catalyst surface as a key step. The rate of degradation is influenced by several factors:
pH: The degradation efficiency is significantly affected by the pH of the solution. For instance, with a TiO₂ photocatalyst, the degradation efficiency of p-nitroaniline (PNA) can reach over 90% at a pH above 5.5, compared to only 65% at a pH of 3.5. researchgate.net In acidic conditions, the amine group (-NH₂) of 4-nitroaniline is protonated to -NH₃⁺, which can lead to a lower affinity for the positively charged TiO₂ surface, thus reducing the reaction rate. researchgate.net Conversely, basic conditions favor the generation of hydroxyl radicals (•OH), which are potent oxidizing agents that enhance degradation. researchgate.net
Catalyst Loading: The reaction rate generally increases with the amount of photocatalyst up to an optimal concentration. kau.edu.sa Beyond this point, increased turbidity can scatter the UV light and reduce the catalyst's efficiency. kau.edu.sa
Initial Concentration: The apparent rate constant of degradation tends to decrease as the initial concentration of 4-nitroaniline increases. researchgate.net
The mechanism of photocatalysis involves the generation of electron-hole pairs in the semiconductor (e.g., TiO₂) upon UV irradiation. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which then attack the 4-nitroaniline molecule, leading to its stepwise oxidation and eventual mineralization into CO₂, water, and inorganic ions. mdpi.com
In the atmosphere, the primary degradation pathway for gas-phase 4-nitroaniline is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this vapor-phase reaction has been estimated to be 1.3 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 29 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov The reaction is initiated by the abstraction of a hydrogen atom from the amine group or the aromatic ring by the hydroxyl radical, leading to a cascade of oxidative reactions that break down the molecule. nilu.no
4-nitroaniline is not expected to undergo significant hydrolysis in the environment. nih.gov This is due to the absence of functional groups that are susceptible to hydrolysis under typical environmental conditions (i.e., neutral pH). nih.gov While prolonged exposure to highly alkaline conditions might induce some hydrolysis, the compound is generally considered stable in aqueous environments with respect to this degradation pathway.
Identification of Photodegradation Intermediates (e.g., p-Aminophenol, p-Benzoquinone, Hydroquinone)
Atmospheric Degradation via Hydroxyl Radical Reactions
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation is a crucial process for the removal of 4-nitroaniline from soil and water systems. Several bacterial strains have been identified that can utilize 4-nitroaniline as a source of carbon, nitrogen, and energy. plos.orgdntb.gov.uaeaht.org For example, a Pseudomonas sp. strain isolated from soil was shown to completely degrade 4-nitroaniline to carbon dioxide. taylorfrancis.com Similarly, Bacillus sp. has been studied for its ability to biodegrade this compound. dntb.gov.ua
The microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. plos.orgeaht.org A common initial step in the aerobic degradation pathway is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), often catalyzed by flavin-dependent monooxygenases. plos.org This reaction transforms 4-nitroaniline into p-phenylenediamine. uzh.ch Another identified pathway involves the conversion of 4-nitroaniline into 4-aminophenol (B1666318) with the release of a nitrite (B80452) ion (NO₂⁻). plos.org The 4-aminophenol can be further metabolized, for instance, to 1,2,4-benzenetriol (B23740), which then undergoes ring cleavage. plos.org The use of 14C-labeled 4-nitroaniline in such studies helps to trace the distribution of carbon from the parent molecule into microbial biomass, carbon dioxide, and soil-bound residues. nsf.govnih.gov
| Microorganism | Key Pathway/Reaction | Intermediate/Product |
|---|---|---|
| Pseudomonas sp. strain P6 | Complete mineralization | Carbon dioxide |
| Pseudomonas sp. Strain FK357 | Monooxygenation (release of -NO₂) | 4-Aminophenol |
| Pseudomonas sp. Strain FK357 | Oxidative deamination of 4-AP | 1,2,4-Benzenetriol |
| Not specified | Nitro group reduction | p-Phenylenediamine |
Microbial Metabolism in Soil and Aquatic Environments
The persistence of 4-nitroaniline in the environment is largely dictated by the metabolic activities of microorganisms. nih.gov Bacteria and fungi in soil and aquatic systems possess diverse enzymatic machinery capable of breaking down this aromatic amine. nih.govnih.gov Studies using soil microcosms have demonstrated the efficient degradation of nitroaromatic compounds by native microbial populations. nih.govplos.org The rate and pathway of degradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.
Aerobic Degradation Pathways
Under aerobic conditions, microorganisms utilize oxygen to break down the 4-nitroaniline molecule. Several bacterial strains, including those from the Pseudomonas, Rhodococcus, and Bacillus genera, have been isolated and shown to degrade 4-nitroaniline, often using it as a sole source of carbon, nitrogen, and energy. plos.orgoup.comwur.nlresearchgate.net
A common aerobic pathway begins with an oxidative hydroxylation step, where a monooxygenase enzyme converts 4-nitroaniline into 4-aminophenol (4-AP). oup.comasm.org This is followed by oxidative deamination of 4-AP to form 1,2,4-benzenetriol (BT). nih.govplos.orgoup.com The aromatic ring of BT is then cleaved by a dioxygenase enzyme, leading to the formation of intermediates like maleylacetate, which can enter central metabolic pathways. plos.orgwur.nl
Another novel aerobic pathway has been identified in Rhodococcus sp. strain JS360. asm.org This pathway also starts with the monooxygenase-catalyzed conversion of 4-nitroaniline to 4-aminophenol. However, a second monooxygenase then transforms 4-AP into 4-aminoresorcinol (4AR), which subsequently undergoes ring cleavage. asm.org
Table 1: Aerobic Degradation Pathways of 4-Nitroaniline
| Step | Reaction | Key Intermediate(s) | Microbial Strain Example(s) | Citations |
|---|---|---|---|---|
| 1 | Oxidative Hydroxylation | 4-Aminophenol (4-AP) | Rhodococcus sp., Pseudomonas sp. | oup.comwur.nlasm.org |
| 2a | Oxidative Deamination | 1,2,4-Benzenetriol (BT) | Rhodococcus sp., Pseudomonas sp. | nih.govplos.orgoup.com |
| 2b | Monooxygenation | 4-Aminoresorcinol (4AR) | Rhodococcus sp. JS360 | asm.org |
| 3 | Ring Cleavage | Maleylacetate | Rhodococcus sp., Pseudomonas sp. | plos.orgwur.nl |
Anaerobic Biotransformation and Product Formation (e.g., Azo Dimers, Aromatic Amines)
In the absence of oxygen, the primary transformation of 4-nitroaniline involves the reduction of its nitro group (-NO2). serdp-estcp.mil This reductive pathway is a common fate for nitroaromatic compounds in anaerobic environments like sediments, flooded soils, and certain wastewater treatment systems. dss.go.th The typical end product of this reduction is the corresponding aromatic amine, in this case, p-phenylenediamine.
While the direct formation of azo dimers from 4-nitroaniline is not extensively documented, the mechanism is well-established for other nitroaromatic compounds under anaerobic conditions, such as 2,4-dinitroanisole (B92663) (DNAN). oup.comwur.nl This process is believed to occur through the coupling of reactive intermediates. The nitro group is first reduced to a nitroso intermediate (-NO), which can then react with an amino group (-NH2) of a fully reduced molecule (an aromatic amine) to form an azo bond (-N=N-), creating a dimer. oup.com This suggests that under specific anaerobic conditions, similar dimer formation could be a potential, though likely minor, fate for 4-nitroaniline.
The predominant anaerobic biotransformation is the complete reduction to aromatic amines. Studies with bovine rumen fluid, a potent anaerobic microbial environment, have demonstrated the effective reduction of various nitro-compounds to their corresponding amines.
Identification of Microbial Degradation Intermediates (e.g., p-Phenylenediamine, Acetanilide (B955), Catechol)
The breakdown of 4-nitroaniline by microorganisms results in a series of intermediate compounds. The specific intermediates detected depend on the microbial species and the metabolic pathway employed (aerobic vs. anaerobic). The use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) has been crucial for their identification. plos.org
Under aerobic conditions, key intermediates include 4-aminophenol and 1,2,4-benzenetriol. nih.govplos.org In a novel pathway, 4-aminoresorcinol was also identified. asm.org A study on the biotransformation by Pseudomonas DL17 identified a range of metabolites, including p-phenylenediamine, acetanilide, and catechol, indicating a complex degradation network. serdp-estcp.mil
Table 2: Identified Microbial Degradation Intermediates of 4-Nitroaniline
| Intermediate Compound | Degradation Condition | Producing Microorganism (Example) | Citations |
|---|---|---|---|
| 4-Aminophenol (4-AP) | Aerobic | Rhodococcus sp., Pseudomonas sp. | nih.govplos.orgoup.comasm.org |
| 1,2,4-Benzenetriol (BT) | Aerobic | Rhodococcus sp., Pseudomonas sp. | nih.govplos.orgoup.comwur.nl |
| p-Phenylenediamine | Aerobic / Anaerobic | Pseudomonas DL17 | serdp-estcp.mil |
| Acetanilide | Aerobic | Pseudomonas DL17 | serdp-estcp.mil |
| Catechol | Aerobic | Pseudomonas DL17 | serdp-estcp.mil |
| 4-Aminoresorcinol (4AR) | Aerobic | Rhodococcus sp. JS360 | asm.org |
| Maleylacetate | Aerobic | Rhodococcus sp., Pseudomonas sp. | plos.orgwur.nl |
Mineralization Pathways to Carbon Dioxide
The ultimate goal of bioremediation is the complete mineralization of a contaminant to benign products like carbon dioxide (CO2), water, and mineral salts. Several studies have confirmed the mineralization of 4-nitroaniline by various bacteria. wur.nlasm.org For instance, Rhodococcus sp. strain FK48 has been shown to be capable of mineralizing 4-nitroaniline. wur.nl
The use of 4-nitroaniline-UL-14C is particularly insightful for tracking mineralization. Studies have demonstrated the conversion of [14C]nitroanilines into [14C]carbon dioxide, providing direct evidence that the carbon backbone of the molecule is being completely broken down and incorporated into the carbon cycle. serdp-estcp.mil The aerobic degradation pathway, which proceeds through ring-cleavage intermediates like maleylacetate, ultimately funnels the carbon into the tricarboxylic acid (TCA) cycle, where it is oxidized to CO2. plos.orgwur.nl
Enzyme-Mediated Bioremediation Processes
The biodegradation of 4-nitroaniline is driven by specific microbial enzymes. nih.gov These biocatalysts are responsible for initiating the attack on the aromatic ring and cleaving chemical bonds. nih.gov The primary enzyme classes involved in the degradation of 4-nitroaniline are oxidoreductases, which include monooxygenases and dioxygenases, and nitroreductases.
Monooxygenases : These enzymes introduce a single oxygen atom into the aromatic ring, a critical first step in many aerobic degradation pathways. nih.govplos.orgasm.org For example, a flavin-dependent monooxygenase catalyzes the conversion of 4-nitroaniline to 4-aminophenol. plos.org
Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the substrate. They are typically responsible for the cleavage of the aromatic ring, a key step that destabilizes the molecule and leads to further degradation. plos.orgoup.comwur.nl 1,2,4-benzenetriol 1,2-dioxygenase is one such enzyme that cleaves the ring of the 1,2,4-benzenetriol intermediate. plos.orgwur.nl
Nitroreductases : These enzymes are crucial under anaerobic conditions. An NADPH-dependent nitroreductase, for example, catalyzes the reduction of the nitro group to an amino group, a detoxification step that produces p-phenylenediamine. serdp-estcp.mil
Bioavailability and Transformation in Environmental Microcosms
Environmental microcosms, which are controlled laboratory systems that simulate natural environments, are essential for studying the fate of contaminants. Studies in soil microcosms have shown that 4-nitroaniline can be efficiently degraded by indigenous microorganisms under aerobic conditions. nih.govplos.org
The bioavailability of a contaminant—the extent to which it is available for microbial uptake and degradation—is a critical factor controlling its fate. The complex structure of 4-nitroaniline and its tendency to adsorb to soil organic matter can reduce its bioavailability, potentially slowing degradation rates.
Transformation studies in microcosms confirm the degradation pathways observed in pure cultures. For example, experiments with soil slurries and lake water have shown the transformation of 4-nitroaniline and the formation of its characteristic intermediates. plos.org These studies provide a more realistic picture of the compound's behavior, integrating both biological degradation and physical-chemical interactions within a simulated environmental matrix.
Interactions with Environmental Matrices
The environmental fate of 4-nitroaniline is significantly influenced by its interactions with various components of the ecosystem, including soil, sediments, and the atmosphere. Understanding these interactions is crucial for predicting its persistence, mobility, and potential for transformation.
The mobility of 4-nitroaniline in the subsurface environment is largely governed by its sorption and desorption behavior in soil and sediments. Sorption, the process of a chemical binding to a solid surface, can limit its transport with water flow, while desorption releases it back into the soil solution.
The extent of 4-nitroaniline sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Measured log Koc values for 4-nitroaniline range from 1.78 to 1.88, which correspond to Koc values of approximately 54 to 87. nih.gov According to established classification schemes, these Koc values suggest that 4-nitroaniline is expected to have high mobility in soil. nih.gov However, it is important to note that anilines, as a class of compounds, can bind strongly to the humus or organic matter fraction of soils due to the reactivity of the aromatic amino group. nih.gov This suggests that in soils with high organic content, the mobility of 4-nitroaniline may be considerably lower than predicted by Koc values alone. nih.gov
Batch adsorption studies have been conducted to further elucidate these dynamics. For instance, one study reported a distribution coefficient (Kd) value of 13.5 L/kg for 4-nitroaniline in a specific type of clay soil (homoionic K+ Montmorillonite). nih.gov Another study investigating a related compound, 2,4-dinitroanisole (DNAN), found that linear adsorption coefficients (Kd) in 11 different soils ranged from 0.6 to 6.3 L/kg. researchgate.net These studies highlight that the specific properties of the soil, such as clay type and organic matter content, play a significant role in the sorption process.
The kinetics of sorption, or the rate at which it occurs, is also a key factor. Some studies have shown that the adsorption of nitroaromatic compounds can be described by a pseudo-second-order model. researchgate.net The temperature can also influence sorption capacity, with some research indicating an increase in adsorption at higher temperatures. researchgate.net Desorption studies have shown that the process is often not completely reversible, especially with increased contact time between the chemical and the soil. mst.dk This hysteresis suggests that a fraction of the sorbed 4-nitroaniline may become resistant to release back into the soil solution.
Table 1: Sorption Coefficients for 4-Nitroaniline
| Parameter | Value | Soil/Sediment Type | Reference |
|---|---|---|---|
| Log Koc | 1.78 - 1.88 | Not specified | nih.gov |
| Koc | 54 - 87 | Not specified | nih.gov |
| Kd | 13.5 L/kg | Homoionic K+ Montmorillonite | nih.gov |
A significant process affecting the long-term fate of 4-nitroaniline in soil is its potential for irreversible binding to soil organic matter, forming what are known as "bound residues". nih.gov This process is particularly associated with the humin fraction, the most insoluble component of soil organic matter. The formation of bound residues can decrease the bioavailability and extractability of the compound and its metabolites from the soil. mst.dk
The mechanism of irreversible binding often involves the formation of covalent bonds between the aniline (B41778) molecule (or its transformation products) and the humic substances. mst.dkepa.gov The reactive amino group of anilines can form strong bonds with components of soil organic matter. nih.gov Research on other aromatic amines has shown that these compounds can become covalently bound to soil organic matter, and this process can be influenced by microbial activity which transforms the parent compound into more reactive intermediates. epa.govdtic.mil
Studies using radiolabeled compounds, such as ¹⁴C-labeled 2,4-dinitroanisole (DNAN), have provided quantitative insights into this process. Research has shown that the biotransformation products of DNAN can be irreversibly bound to humin in soils. nih.govnsf.gov The extent of this binding was found to be strongly correlated with the amount of soil organic carbon present. nih.govnsf.gov This suggests that amending soil with additional organic carbon could be a strategy to enhance the binding of amine-containing contaminants. nih.govnsf.gov
While direct studies on ¹⁴C-4-nitroaniline are limited in the available literature, the behavior of similar compounds provides strong evidence that irreversible binding to humin is a critical pathway in its environmental fate. One experiment noted that 4-nitroaniline exhibited only small and scattered amounts of irreversible binding over a 20-hour period, but long-term studies are needed to fully understand this process. nih.gov The formation of these bound residues is a complex process, influenced by both abiotic and biotic factors within the soil environment. serdp-estcp.mil
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state and enters the atmosphere. The potential for a chemical to volatilize from environmental surfaces like soil and water is determined by its physical and chemical properties, primarily its vapor pressure and Henry's Law constant.
For 4-nitroaniline, the vapor pressure is relatively low, reported as 3.2 x 10⁻⁶ mm Hg at 25°C. nih.gov This low vapor pressure suggests that 4-nitroaniline is not expected to volatilize significantly from dry soil surfaces. nih.gov
The Henry's Law constant (H) provides a measure of the partitioning of a chemical between water and air. A low Henry's Law constant indicates that a substance prefers to remain in the aqueous phase rather than volatilizing. The Henry's Law constant for 4-nitroaniline has been reported as 1.26 x 10⁻⁹ atm·m³/mol. nih.gov This value is considered very low and indicates that 4-nitroaniline is essentially nonvolatile from water surfaces. nih.gov Therefore, volatilization from moist soil surfaces is not expected to be a significant environmental fate process for this compound. nih.gov
Table 2: Physical Properties of 4-Nitroaniline Related to Volatilization
| Property | Value | Temperature (°C) | Reference |
|---|---|---|---|
| Vapor Pressure | 3.2 x 10⁻⁶ mm Hg | 25 | nih.gov |
| Henry's Law Constant | 1.26 x 10⁻⁹ atm·m³/mol | 25 | nih.gov |
| Henry's Law Constant | 1.15 x 10⁻⁹ atm·m³/mol | 25 | chemicalbook.com |
Irreversible Binding to Soil Organic Matter (e.g., Humin)
Advanced Oxidation Processes and Chemical Reduction Technologies
Due to the persistence and toxicity of 4-nitroaniline, various advanced treatment technologies are being investigated for its removal from contaminated water and soil. rsc.orgiwaponline.com These technologies include advanced oxidation processes (AOPs) and chemical reduction methods, which aim to transform 4-nitroaniline into less harmful substances.
In recent years, the use of nanomaterials as catalysts for the degradation of 4-nitroaniline has gained significant attention. rsc.org Nanoparticles, particularly those made of noble metals like gold (Au) and silver (Ag), have shown high catalytic activity for the reduction of 4-nitroaniline to the less toxic p-phenylenediamine. rsc.orgrsc.org The high surface-area-to-volume ratio of nanoparticles provides a larger number of active sites for the reaction to occur, enhancing the efficiency of the degradation process. rsc.org
The catalytic reduction typically involves a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), and the nanoparticle catalyst. rsc.org The nanoparticles act as an electron relay system, facilitating the transfer of electrons from the borohydride donor to the 4-nitroaniline acceptor molecule. rsc.orgresearchgate.net This process overcomes the large kinetic barrier that otherwise prevents the reaction from proceeding. rsc.orgrsc.org
Various nanocatalytic systems have been developed. For example, silver nanoparticles synthesized via green methods or immobilized within polymer microgels have been shown to effectively degrade 4-nitroaniline. mdpi.comresearchgate.net In one study, the degradation of 4-nitroaniline increased from 18% with only NaBH₄ to 78% when biosynthesized silver nanoparticles were added. mdpi.com
Other systems utilize magnetic nanoparticles, such as magnetite (Fe₃O₄) decorated with copper (Cu), silver (Ag), or gold (Au) nanoparticles. acs.orgnih.gov These magnetic catalysts are easily recoverable from the reaction medium, which is a significant advantage for practical applications. acs.orgnih.gov Studies have shown that Fe₃O₄-Au nanoparticles are particularly effective, with a reaction rate approximately 20 times higher than that of bare Fe₃O₄. acs.org The reduction in these systems often follows pseudo-first-order kinetics, with conversion rates reaching up to 97%. acs.orgnih.gov
Table 3: Examples of Nanomaterials Used for 4-Nitroaniline Degradation
| Nanomaterial Catalyst | Reducing Agent | Key Finding | Reference |
|---|---|---|---|
| Silver Nanoparticles (AgNPs) | NaBH₄ | Increased degradation from 18% to 78% | mdpi.com |
| Gold (Au) & Silver (Ag) NPs | NaBH₄ | Widely studied for effective reduction | rsc.orgrsc.org |
| Fe₃O₄-Au Nanoparticles | 2-propanol/H₂O | Reaction rate ~20x higher than bare Fe₃O₄ | acs.org |
| Ni/ZnSn(OH)₆ Nanoparticles | CH₃OH | Photocatalytic reduction under visible light | kau.edu.sa |
Understanding the mechanism of 4-nitroaniline reduction is crucial for optimizing degradation technologies. The generally accepted mechanism for catalytic reduction in the presence of a reducing agent like NaBH₄ and a nanoparticle catalyst involves several steps. rsc.org
First, both the 4-nitroaniline molecules and the borohydride ions (BH₄⁻) adsorb onto the surface of the nanoparticle. rsc.org The nanoparticle then acts as a conduit, mediating the transfer of electrons from the BH₄⁻ ions to the 4-nitroaniline molecule. rsc.orgresearchgate.net This electron transfer reduces the nitro group (-NO₂) to an amino group (-NH₂), resulting in the formation of p-phenylenediamine. rsc.org
The reaction pathway can be more complex, involving the formation of intermediate species. For instance, in the reduction of nitroaromatics, nitroso and hydroxylamine (B1172632) derivatives are often proposed as intermediates before the final amine product is formed. rsc.org In some catalytic systems, particularly with magnetite-based catalysts, the reduction can lead to the formation of oligomers through azo linkages (N=N). acs.orgnih.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS) has been used to identify these products, such as dimers and even six-unit oligomers. acs.orgnih.gov
Computational studies using density functional theory (DFT) have also been employed to model the reduction mechanism and analyze the thermodynamics of the reaction pathways, confirming the feasibility of the proposed steps. acs.org These studies help to elucidate the intricate interactions between the catalyst, the reactant, and the reducing agent at a molecular level. acs.org
Mechanistic and Theoretical Investigations of 4 Nitroaniline Molecular Behavior
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful lens to examine the molecular characteristics of 4-nitroaniline (B120555). By simulating molecular behavior, researchers can predict and understand its properties at an atomic level, complementing experimental observations.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and has been widely applied to 4-nitroaniline to dissect its electronic structure and predict its reactivity. researchgate.nettci-thaijo.orgderpharmachemica.comnih.gov
DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), have been successful in determining the optimized molecular geometry of 4-nitroaniline. researchgate.netresearchgate.net The calculated geometric parameters, including bond lengths and angles, show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net These theoretical models confirm the planarity of the molecule and provide precise values for the bond distances within the benzene (B151609) ring, as well as those connecting the amino and nitro groups. researchgate.nettci-thaijo.org
Furthermore, DFT is used to calculate the vibrational frequencies of the molecule. researchgate.netnih.gov The resulting theoretical infrared (IR) and Raman spectra correspond closely with experimentally recorded spectra, aiding in the precise assignment of vibrational modes. researchgate.netnih.gov This synergy between calculated and experimental data ensures a detailed understanding of the molecule's vibrational dynamics. researchgate.net
Table 1: Comparison of Calculated and Experimental Geometrical Parameters of 4-Nitroaniline This table presents key bond lengths and angles for 4-nitroaniline, comparing values obtained from DFT calculations with those from experimental X-ray diffraction studies.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
|---|---|---|
| Bond Length (Å) | ||
| C-NH₂ | 1.37 Å | 1.35 Å |
| C-NO₂ | 1.48 Å | 1.47 Å |
| **Bond Angle (°) ** | ||
| O-N-O | 123.4° | 123.5° |
Data sourced from computational studies. researchgate.netmdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. For 4-nitroaniline, the HOMO is localized on the electron-donating amino group and the aromatic ring, while the LUMO is centered on the electron-accepting nitro group. researchgate.net This distribution facilitates an intramolecular charge transfer from the amino group to the nitro group. researchgate.net
The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. mdpi.com For 4-nitroaniline, the calculated energy gap is approximately 4.24 eV. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be derived, offering quantitative insights into the molecule's stability and reactivity. researchgate.netthaiscience.info
Table 2: Calculated Quantum Chemical Reactivity Indices for 4-Nitroaniline This table displays various reactivity descriptors for 4-nitroaniline calculated using DFT methods, which help in quantifying its chemical behavior.
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | -6.83 |
| LUMO Energy | E_LUMO | -2.59 |
| HOMO-LUMO Gap | ΔE | 4.24 |
| Ionization Potential | I | 6.83 |
| Electron Affinity | A | 2.59 |
| Chemical Hardness | η | 2.12 |
| Chemical Potential | µ | -4.71 |
| Electrophilicity Index | ω | 5.23 |
Data derived from DFT calculations. researchgate.netthaiscience.info
Molecular dynamics (MD) simulations provide a dynamic view of 4-nitroaniline's interactions with its environment, particularly in solution. acs.orgresearchgate.netnih.gov These simulations track the movements and interactions of the solute and solvent molecules over time. Studies using MD have explored the preferential solvation of 4-nitroaniline in various solvent mixtures, including those with ionic liquids. acs.orgresearchgate.netsciexplore.ir The simulations reveal how solvent molecules arrange to form a solvation shell around the 4-nitroaniline molecule, highlighting specific interactions like hydrogen bonds between the solvent and the amino or nitro groups. acs.orgresearchgate.net This information is crucial for understanding its solubility and behavior in different chemical environments.
Quantum chemical calculations are essential for quantifying the non-covalent interactions that dictate the supramolecular assembly of 4-nitroaniline in the solid state. mdpi.comacs.orgwiley.com These methods provide precise energy values for interactions that govern crystal packing and stability.
In the crystalline form, 4-nitroaniline molecules are interconnected through a network of hydrogen bonds. mdpi.comacs.orgscispace.com The primary interaction is the N-H···O hydrogen bond, where the amino group of one molecule acts as a hydrogen bond donor to an oxygen atom of the nitro group on an adjacent molecule. acs.orgscispace.com Molecular orbital calculations have shown that these hydrogen-bonded chains are a defining feature of the crystal structure. acs.org Quantum chemical analyses have been used to calculate the energy of these interactions, confirming their significant role in the stability of the crystal lattice. mdpi.comacs.org
Hydrogen Bonding Networks
Spectroscopic Characterization and Interpretation of Molecular Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the covalent structure of 4-nitroaniline. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
¹H NMR : The ¹H NMR spectrum of 4-nitroaniline shows a characteristic pattern for a 1,4-disubstituted (para) benzene ring. The aromatic region typically displays two sets of doublets, corresponding to the protons ortho and meta to the amino group. The chemical shifts are influenced by the solvent used. chemicalbook.comspectrabase.com For example, in DMSO-d₆, the protons ortho to the nitro group appear at a higher chemical shift (further downfield) due to the group's strong electron-withdrawing nature. spectrabase.com The amino group protons appear as a broad singlet.
¹³C NMR : The ¹³C NMR spectrum shows four signals for the six aromatic carbons due to the molecule's symmetry. The carbons directly attached to the nitro and amino groups (ipso-carbons) have distinct chemical shifts, as do the carbons ortho and meta to these groups. jocpr.com
The "UL-14C" designation in 4-NITROANILINE-UL-14C refers to the presence of the radioactive Carbon-14 (B1195169) isotope, which is a beta emitter used for radiometric detection in tracer studies. uzh.ch For the purpose of structural confirmation via NMR, standard ¹H and ¹³C NMR are performed, as ¹⁴C is not a nucleus typically observed in this context.
Table 2: Representative NMR Chemical Shifts (δ) for 4-Nitroaniline This interactive table provides typical chemical shift values for the proton and carbon nuclei in 4-nitroaniline, which are used for structural verification.
| Nucleus | Assignment | Chemical Shift (ppm) | Solvent | Reference |
| ¹H | Protons ortho to -NO₂ | ~8.0 | Acetone | chemicalbook.com |
| ¹H | Protons ortho to -NH₂ | ~6.7 | Acetone | chemicalbook.com |
| ¹H | -NH₂ | ~5.97 | Acetone | chemicalbook.com |
| ¹³C | C-NO₂ (ipso) | ~147.9 | Not Specified | jocpr.com |
| ¹³C | C-NH₂ (ipso) | ~157.0 | Not Specified | jocpr.com |
| ¹³C | CH ortho to -NO₂ | ~126.2 | Not Specified | jocpr.com |
| ¹³C | CH ortho to -NH₂ | ~112.2 | Not Specified | jocpr.com |
Structure-Activity Relationships (SAR) in Environmental and Biological Transformations
The study of this compound is particularly valuable for elucidating structure-activity relationships (SAR) in its transformation pathways. The ¹⁴C label allows for precise tracking of the compound and its metabolites in complex environmental and biological matrices.
Research using ¹⁴C-labeled 4-nitroaniline has been critical in understanding its metabolic fate. In studies with male rats, orally administered ¹⁴C-4-nitroaniline was found to be extensively metabolized. uzh.ch The radioactivity was rapidly excreted, primarily through the urine (75-81%) and to a lesser extent in the feces (13%). uzh.ch This indicates efficient clearance from the body. Biliary excretion was also observed, suggesting potential enterohepatic circulation. uzh.ch The primary metabolic transformation was C-oxidation of the aromatic ring to form 2-hydroxy-4-nitroaniline, which accounted for a significant portion of the urinary radioactivity. uzh.ch Another pathway involves the reduction of the nitro group to form 1,4-diaminobenzene. uzh.ch These findings highlight the molecule's susceptibility to both oxidative and reductive metabolic processes, a key aspect of its biological activity.
In the context of environmental transformations, SAR studies have examined the oxidation of various aromatic amines by common environmental oxidants like manganese dioxide (MnO₂). osti.gov In these studies, 4-nitroaniline was found to have a notably slow reaction rate. osti.gov This low reactivity is attributed to the strong electron-withdrawing effect of the nitro group, which deactivates the aromatic ring towards oxidation. This is a crucial SAR insight, as it suggests that 4-nitroaniline may persist longer in certain oxidizing environments compared to other aniline (B41778) derivatives.
Furthermore, quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, have been applied to nitroaniline derivatives. Such models have predicted compounds like the structurally related 2-methoxy-4-nitroaniline (B147289) to be potentially mutagenic and carcinogenic, predictions which are often tested and confirmed with in vitro and in vivo studies. nih.gov 4-nitroaniline itself is known to induce mutations in bacteria (in vitro) and is classified as a bacterial xenobiotic metabolite. uzh.chnih.gov
Applications of 4 Nitroaniline Ul 14c As a Research Tracer
In Vitro Metabolic Mapping and Pathway Elucidation
In vitro systems, such as isolated liver cells (hepatocytes), are crucial for mapping the metabolic fate of chemical compounds without the complexities of a whole organism. Studies using 4-NITROANILINE-UL-14C have been instrumental in identifying the primary routes of its biotransformation.
Research has shown that in rat hepatocytes, 4-nitroaniline (B120555) undergoes several key metabolic reactions. uzh.chnih.gov The primary pathways identified through tracing the ¹⁴C label include:
C-Oxidation: This process, likely proceeding through an epoxide intermediate, results in the formation of 2-hydroxy-4-nitroaniline. This metabolite accounted for a significant portion (43%) of the radioactivity found in the urine of rats, highlighting it as a major metabolic product. uzh.ch
Nitro-Reduction: The nitro group of 4-nitroaniline can be reduced to form 1,4-diaminobenzene (p-phenylenediamine). This pathway was responsible for approximately 26% of the urinary radioactivity in rat studies. uzh.ch
Conjugation: A substantial portion of the metabolites are further processed through conjugation, primarily with sulfates. In studies with male F-344 rats, 56% of the urinary radioactivity was in the form of sulfate (B86663) conjugates of two primary metabolites, making them more water-soluble for excretion. nih.govnih.gov
A smaller fraction, around 14%, of the administered radioactivity is excreted as the unchanged parent compound, 4-nitroaniline. uzh.ch The use of the ¹⁴C tracer allows for a complete mass balance, accounting for all administered radioactivity and ensuring a comprehensive understanding of the metabolic pathways. sci-hub.se
Non-Human Animal Model Disposition Studies
Disposition studies, which cover the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental in toxicology and pharmacology. clinmedjournals.orgevotec.com Using this compound in non-human animal models, such as rats, provides a clear picture of how the body handles the substance. nih.gov
Following oral or intravenous administration in male F-344 rats, the radiolabeled compound is absorbed almost completely and distributed rapidly throughout the body's tissues without a significant affinity for any specific organ. nih.govnih.gov The clearance of the ¹⁴C radioactivity is swift, with a whole-body half-life of about one hour. nih.govnih.gov
Excretion is the primary mechanism for eliminating the compound and its metabolites from the body.
Urinary Excretion: This is the main route of elimination. Within just two hours of administration to male F344 rats, 75% to 81% of the ¹⁴C radioactivity is excreted in the urine. uzh.ch
Fecal Excretion: A smaller portion of the radioactivity is eliminated via the feces, accounting for about 13% of the dose in the same two-hour timeframe. uzh.ch
Biliary Excretion: Studies in rats with cannulated bile ducts revealed that about 19% of an intravenously administered dose is excreted into the bile within four hours. uzh.ch This suggests that some of the compound and its metabolites undergo enterohepatic circulation (reabsorption from the intestine) before ultimate elimination in the urine. uzh.chnih.gov
Within three days, the clearance of the ¹⁴C label from the body is nearly complete, indicating a low potential for bioaccumulation. nih.govnih.govnih.gov
| Parameter | Finding | Species/Model | Citation |
| Primary Metabolite | 2-hydroxy-4-nitroaniline (43% of urinary radioactivity) | Male Albino Rat | uzh.ch |
| Secondary Metabolite | 1,4-diaminobenzene (26% of urinary radioactivity) | Male Albino Rat | uzh.ch |
| Major Conjugates | Sulfate conjugates (56% of urinary radioactivity) | Male F-344 Rat | nih.govnih.gov |
| Urinary Excretion (2h) | 75-81% of dose | Male F-344 Rat | uzh.ch |
| Fecal Excretion (2h) | 13% of dose | Male F-344 Rat | uzh.ch |
| Biliary Excretion (4h) | ~19% of dose | Male Bile Duct-Cannulated Rat | uzh.ch |
| Whole-Body Half-Life | ~1 hour | Male F-344 Rat | nih.govnih.gov |
| Clearance Time | Near complete within 3 days | Male F-344 Rat | nih.govnih.gov |
Environmental Fate and Transport Studies in Controlled Systems
Understanding how a chemical behaves in the environment is crucial for assessing its potential impact. This compound is used in controlled laboratory systems, known as microcosms, that simulate natural environments like soil and water. nsf.govservice.gov.uk These studies trace the movement and degradation of the compound.
When introduced into soil, a significant portion of the radiolabeled 4-nitroaniline and its transformation products can become irreversibly bound to soil components, forming what are known as bound residues. epa.govnih.gov This process involves the chemical bonding of the molecules to the soil's humic material. epa.gov The ¹⁴C label allows researchers to quantify the fraction of the compound that is mineralized (completely broken down to ¹⁴CO₂), the fraction that remains in the soil (both extractable and bound), and the fraction that might be transported through the soil column. nsf.govepa.govnih.gov
Studies on related nitroaromatic compounds, such as ¹⁴C-labeled 2,4-dinitroanisole (B92663) (DNAN), show that the distribution of the ¹⁴C label is dynamic. nsf.gov Over 50 days in an anaerobic soil slurry, 65-80% of the radioactivity remained in the aqueous phase, while 16-25% became incorporated into the non-extractable humin fraction of the soil. nsf.gov The formation of bound residues is an important process, as it can reduce the bioavailability of the chemical and its degradation products. nih.govmst.dk
Mechanistic Studies on Enzyme-Substrate Interactions
This compound is a valuable tool for detailed investigations into the specific enzymes that metabolize it. scbt.com By using the radiolabeled substrate, researchers can study the kinetics and mechanisms of these enzymatic reactions. researchgate.netscience.govscience.gov
The biotransformation of 4-nitroaniline involves enzymes such as monooxygenases and nitroreductases. researchgate.netresearchgate.net For example, research on Rhodococcus sp. strain JS360 identified a novel pathway where a monooxygenase (NamA) first transforms 4-nitroaniline into 4-aminophenol (B1666318). researchgate.net This is followed by a second monooxygenase (NamB) that converts 4-aminophenol to 4-aminoresorcinol before the aromatic ring is cleaved. researchgate.net
Using a ¹⁴C-labeled substrate in such studies allows for:
Precise Quantification: Measuring the rate of formation of radiolabeled products.
Kinetic Parameter Determination: Calculating key values like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the enzyme's affinity for the substrate and its catalytic efficiency. science.govresearchgate.net
Inhibition Studies: Investigating how other compounds might inhibit the enzyme's activity by competing for the active site. diva-portal.org
These mechanistic insights are fundamental to understanding not only how organisms detoxify 4-nitroaniline but also the broader function of these important enzyme families. researchgate.netmit.edu
Evaluation of Bioremediation Strategies
Bioremediation is an approach that uses microorganisms to clean up contaminated environments. cswab.orgnih.gov this compound plays a key role in evaluating the effectiveness of these strategies. mdpi.com By tracking the ¹⁴C label, scientists can determine whether a pollutant is being truly degraded by microbes or simply moved to a different part of the system. gatech.edu
In these studies, soil or water contaminated with this compound is inoculated with specific microorganisms or stimulated to enhance the activity of native microbial populations. mdpi.comnih.gov The key measurement is often the rate of mineralization, which is the conversion of the ¹⁴C-labeled organic compound into ¹⁴CO₂. asm.org This is considered the definitive proof of complete degradation.
For instance, studies have shown that fungi like Phanerochaete chrysosporium can mineralize ¹⁴C-labeled azo dyes, which share structural similarities with 4-nitroaniline. asm.org Similarly, bacterial strains like Pseudomonas and Rhodococcus have been identified that can use 4-nitroaniline as a source of carbon and nitrogen, breaking it down into harmless components. researchgate.netnih.gov The use of the radiolabel provides unambiguous, quantitative data on the efficiency of these bioremediation processes, helping to develop practical applications for cleaning up industrial and agricultural pollution. cswab.orgmdpi.com
Challenges and Future Directions in Radiolabeled 4 Nitroaniline Research
Advancements in Radiosynthesis Techniques for Complex Labeling
Another promising avenue is the use of biocatalysis. nih.gov Biocatalytic cascades, using enzymes or whole microorganisms, can offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.gov For example, a fermentation process using labeled precursors like [14C]anthranilic acid has been successfully employed to produce complex radiolabeled molecules, suggesting a potential route for the biosynthesis of 4-Nitroaniline-UL-14C. nih.gov
| Biocatalysis | Environmentally friendly, high selectivity. nih.gov | Requires specific enzymes or microorganisms, optimization can be challenging. nih.gov |
Minimizing Radiolysis and Ensuring Isotopic Integrity
A significant challenge in working with radiolabeled compounds is radiolysis, the decomposition of the molecule due to the energy emitted by the radioisotope. nih.govnih.gov The beta particles emitted by carbon-14 (B1195169) can induce the formation of free radicals, leading to the degradation of the this compound molecule and compromising the integrity of research data. almacgroup.com This is particularly problematic for high-molar-activity compounds and during long-term storage. nih.govalmacgroup.com
Several strategies are employed to minimize radiolysis. Isotopic dilution, where the radiolabeled compound is mixed with its unlabeled counterpart, can reduce the concentration of 14C and thus the rate of decomposition. almacgroup.com The choice of solvent is also critical, as some solvents are more susceptible to radiolysis and can even react with the labeled compound. almacgroup.com The use of antioxidants and radical scavengers, such as ascorbic acid or butylated hydroxytoluene (BHT), can help to mitigate the damaging effects of free radicals. almacgroup.com
Ensuring isotopic integrity also involves preventing any isotopic exchange reactions that could lead to the loss of the 14C label from the desired position. While the carbon-14 label is generally stable within the aromatic ring of 4-nitroaniline (B120555), the possibility of exchange under certain experimental conditions must be considered and controlled for. nih.gov Regular monitoring of radiochemical purity through techniques like High-Performance Liquid Chromatography (HPLC) with radioactivity detection is essential to ensure the reliability of experimental results. almacgroup.comcdc.gov
Development of Novel Analytical Methods for Trace Metabolites/Degradants
Identifying and quantifying the metabolites and degradation products of 4-nitroaniline, often present at trace levels, is crucial for understanding its biotransformation and environmental fate. osti.govepa.gov While HPLC coupled with radioactivity detection is a standard method for analyzing radiolabeled compounds, the detection of unknown or very low-level metabolites requires more sensitive and selective analytical techniques. cdc.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), offers significant advantages. cdc.gov LC-MS/MS can provide structural information for the identification of unknown metabolites and degradants. For nitroaromatic compounds, techniques like gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI) have shown high sensitivity and reliability. cdc.gov
Furthermore, electrochemical methods, such as cyclic voltammetry, are being explored for the sensitive detection of 4-nitroaniline and its derivatives. researchgate.net The development of modified electrodes can enhance the selectivity and sensitivity of these methods for specific analytes in complex matrices like environmental samples. researchgate.net
Table 2: Analytical Techniques for 4-Nitroaniline and its Metabolites
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| HPLC with Radioactivity Detection (HPLC-RAD) | Quantifying parent compound and major radiolabeled metabolites. cdc.gov | Direct measurement of radioactivity. cdc.gov | May lack sensitivity for trace metabolites; does not provide structural information. cdc.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of known and unknown metabolites. cdc.gov | High sensitivity and selectivity; provides molecular weight and structural information. cdc.gov | Requires authentic standards for absolute quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile metabolites. cdc.gov | High resolution and sensitivity, especially with NCI. cdc.gov | Requires derivatization for non-volatile compounds. |
| Electrochemical Detectors | Sensitive detection in aqueous samples. researchgate.net | High sensitivity for electroactive compounds. researchgate.net | Susceptible to matrix interferences. |
Predictive Modeling for Environmental Persistence and Transformation
Predicting the environmental persistence and transformation of 4-nitroaniline is essential for assessing its potential ecological risk. mdpi.comacs.org Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to estimate the fate of chemicals in the environment. nih.govoup.com These models use the molecular structure of a compound to predict properties like its biodegradation potential and soil sorption. oup.com
However, a significant challenge is the "overprediction" by these models, meaning they often predict more metabolites than are actually observed. nih.gov For a compound like 4-nitroaniline, which can undergo various transformations including reduction of the nitro group and modification of the amino group, accurate prediction of its degradation pathway is complex. gatech.edu
Future directions in this area involve the development of more sophisticated predictive models that incorporate a wider range of molecular descriptors and experimental data. Integrating data from this compound studies, which provide precise information on transformation pathways and rates, can significantly improve the accuracy and reliability of these models. Furthermore, models that can predict the formation of persistent and mobile organic compounds (PMOCs) from the degradation of 4-nitroaniline are crucial for a comprehensive environmental risk assessment. acs.org
Integration of Omics Technologies in Biotransformation Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology approach to understanding the biotransformation of xenobiotics like 4-nitroaniline. igi-global.commdpi.com These technologies can provide a comprehensive view of the molecular responses of an organism to chemical exposure, from changes in gene expression to alterations in protein and metabolite profiles. mdpi.com
Integrating omics data with traditional radiolabeled tracer studies can provide unprecedented insights into the mechanisms of 4-nitroaniline biotransformation. For instance, transcriptomics can identify the specific genes and enzymes that are upregulated in response to 4-nitroaniline exposure, while proteomics can confirm the presence and activity of these enzymes. mdpi.comresearchgate.net Metabolomics, especially when combined with the analysis of 14C-labeled metabolites, can provide a detailed map of the metabolic pathways involved. nih.gov
A key challenge is the analysis and interpretation of the large and complex datasets generated by omics technologies. mdpi.com The development of advanced bioinformatics tools and databases is essential for processing this data and building predictive models of toxicity and biotransformation pathways. mdpi.com The integration of these high-throughput technologies will be instrumental in moving beyond simple degradation pathways to a more holistic understanding of the biological impact of 4-nitroaniline.
Exploring Novel Applications in Chemical and Biological Sciences
The utility of this compound extends beyond traditional metabolic and environmental fate studies. Its unique properties as a radiotracer open up possibilities for novel applications in various fields of chemical and biological sciences. longdom.org
In materials science, radiolabeled compounds can be used to study the diffusion and interaction of molecules within polymers and other materials. In medicinal chemistry, radiolabeled precursors are essential for the synthesis of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents, which are crucial for disease diagnosis and drug development. researchgate.netrsc.org While 4-nitroaniline itself may not be a therapeutic agent, the methodologies developed for its radiolabeling can be applied to more complex drug candidates. rsc.org
Furthermore, in the field of synthetic chemistry, radiolabeled intermediates can be used to elucidate reaction mechanisms and to optimize synthetic routes. The ability to track the carbon-14 label through a series of chemical reactions provides invaluable information that is often difficult to obtain through other means. As new synthetic methodologies and applications for nitroaromatic compounds emerge, the demand for specifically labeled molecules like this compound is likely to increase, driving further innovation in radiosynthesis and its applications.
Q & A
Q. How can researchers validate the purity and isotopic labeling efficiency of 4-nitroaniline-UL-14C in synthetic batches?
Methodological Answer:
- Step 1 : Use high-performance liquid chromatography (HPLC) with a UV-Vis detector (λ = 380 nm, characteristic of nitroaromatics) to assess chemical purity. Compare retention times with unlabeled 4-nitroaniline standards .
- Step 2 : Employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic incorporation. For 14C labeling, liquid scintillation counting (LSC) quantifies radioactivity, ensuring >97% isotopic enrichment .
- Step 3 : Cross-validate results with thin-layer chromatography (TLC) using silica gel plates and a solvent system (e.g., ethyl acetate/hexane, 1:3) to detect impurities .
Q. What experimental protocols ensure safe handling and disposal of this compound in laboratory settings?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and lab coats. Monitor airborne exposure with radiation detectors (for 14C) and chemical sensors (for nitroaniline vapors) .
- Waste Management : Segregate radioactive waste (14C-labeled byproducts) from chemical waste. Store in shielded containers and collaborate with licensed waste disposal agencies for incineration or decay storage (14C half-life = 5,730 years) .
- Documentation : Maintain logs of usage, storage conditions, and disposal certificates to comply with NIH and institutional safety guidelines .
Q. How should researchers design a dose-response study to evaluate the photodegradation kinetics of this compound under UV light?
Methodological Answer:
- Experimental Setup : Prepare aqueous solutions (pH 7.4) with varying concentrations (0.1–10 mM). Expose to UV-C light (254 nm) in quartz cuvettes.
- Data Collection : Use UV-Vis spectroscopy to track absorbance decay at 380 nm. Quantify 14C-labeled degradation products (e.g., nitroso derivatives) via LSC .
- Kinetic Analysis : Apply pseudo-first-order models (ln[C] vs. time) to calculate rate constants. Validate with control experiments (dark conditions) .
Q. What analytical techniques are optimal for distinguishing this compound from its structural analogs (e.g., 3-nitroaniline) in mixed samples?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Structural analogs will exhibit distinct retention times .
- Spectroscopy : Compare FT-IR spectra; 4-nitroaniline shows a strong N–H stretch (~3400 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
- Isotopic Confirmation : Conduct radio-TLC to isolate 14C-labeled species, confirming identity via autoradiography .
Q. How can researchers replicate literature-reported synthesis protocols for this compound while ensuring reproducibility?
Methodological Answer:
- Literature Review : Cross-reference synthesis routes from primary sources (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) and validate using CAS RN 100-01-6 .
- Critical Parameters : Control nitration temperature (≤5°C to prevent byproducts) and stoichiometry (1:1.2 aniline-to-nitric acid ratio).
- Reproducibility Checks : Share detailed protocols (e.g., via Supplementary Information) and validate intermediate steps (e.g., diazotization) with in-line pH monitoring .
Advanced Research Questions
Q. How can contradictory data on the aqueous solubility of this compound be resolved across different studies?
Methodological Answer:
- Hypothesis Testing : Systematically vary experimental conditions (temperature, ionic strength) to identify confounding factors. For example, solubility increases at higher temperatures (25°C vs. 37°C) .
- Advanced Analytics : Use saturation shake-flask method with HPLC quantification. Compare results with computational predictions (e.g., COSMO-RS solvation models) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, identifying outliers and methodological biases (e.g., unaccounted hydrolysis) .
Q. What strategies mitigate isotopic dilution effects when using this compound in tracer studies for environmental fate analysis?
Methodological Answer:
- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with a known quantity of 13C-labeled internal standard to correct for 14C signal loss .
- Matrix Calibration : Prepare calibration curves in environmental matrices (e.g., soil extracts) to account for matrix-induced ionization suppression in MS .
- Kinetic Modeling : Use compartmental models to track 14C distribution between aqueous and organic phases, adjusting for dilution via first-order decay terms .
Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound in microbial degradation studies?
Methodological Answer:
- Multi-Omics Integration : Combine metagenomics (to identify degradative genes) with 14C radiotracer assays (to quantify metabolite fluxes) .
- Stable Isotope Probing (SIP) : Incubate microbial consortia with 14C-labeled substrate, then isolate 13C-DNA to link metabolic activity to specific taxa .
- Pathway Validation : Use NMR to characterize intermediate isotopomers (e.g., nitrosoaniline vs. aminophenol) and reconcile with genomic predictions .
Q. What experimental designs minimize cross-contamination risks when synthesizing this compound alongside non-radioactive analogs?
Methodological Answer:
- Spatial Separation : Dedicate separate fume hoods and glassware for radioactive synthesis. Use negative-pressure gloveboxes for 14C handling .
- Decontamination Protocols : Swab surfaces with scintillation cocktail post-synthesis; measure counts per minute (CPM) to verify absence of residual 14C .
- Batch Scheduling : Sequence non-radioactive syntheses first, followed by 14C-labeled batches, with thorough equipment sterilization in between .
Q. How can researchers leverage contradiction analysis to optimize the catalytic reduction of this compound to p-phenylenediamine?
Methodological Answer:
- Contradiction Identification : Map conflicting reports on catalyst efficiency (e.g., Pd/C vs. Fe NPs) using TRIZ principles to isolate technical trade-offs (e.g., cost vs. reaction rate) .
- DoE Optimization : Design a response surface methodology (RSM) experiment varying catalyst loading, temperature, and H₂ pressure. Monitor 14C incorporation into the product via radio-HPLC .
- Mechanistic Probes : Use in situ FT-IR to detect intermediate species (e.g., nitroso or hydroxylamine), resolving contradictions in proposed reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
